4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile
Overview
Description
4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile is a complex organic compound characterized by the presence of an adamantyl group, a nitro group, and a phthalonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile typically involves multiple steps. One common method starts with the preparation of 1-adamantylmethylamine, which is then reacted with 4,5-dichlorophthalonitrile under specific conditions to introduce the adamantylmethylamino group. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phthalonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-[(1-adamantylmethyl)amino]-5-aminophthalonitrile.
Substitution: Formation of various substituted phthalonitrile derivatives.
Scientific Research Applications
4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The nitro group can participate in redox reactions, affecting cellular processes. The phthalonitrile moiety can interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Adamantyl)amino]-5-nitrophthalonitrile
- 4-[(1-Adamantylmethyl)amino]-5-aminophthalonitrile
- 4-[(1-Adamantylmethyl)amino]-5-chlorophthalonitrile
Uniqueness
4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile is unique due to the combination of the adamantyl group, nitro group, and phthalonitrile moiety. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(1-adamantylmethylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-9-15-4-17(18(23(24)25)5-16(15)10-21)22-11-19-6-12-1-13(7-19)3-14(2-12)8-19/h4-5,12-14,22H,1-3,6-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUFDUNKQBJZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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